4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid is an organic compound with the molecular formula . This compound is a derivative of benzoic acid, characterized by the substitution of the carboxyl group with a tert-butoxycarbonyl (Boc) protected amino group. The Boc group provides stability and enhances the reactivity of the amino group, making this compound particularly valuable in organic synthesis, especially in peptide synthesis and other complex molecular constructions .
As a potential intermediate, 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid likely does not have a specific mechanism of action in biological systems. Its role is to provide a protected amine group that can be further elaborated to build more complex molecules.
While specific biological activities of 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid are not extensively documented, its derivatives and related compounds are often explored for their potential roles in drug development and as intermediates in synthesizing biologically active peptides. Such peptides may exhibit various biological functions, including antimicrobial, anticancer, and immunomodulatory activities .
The synthesis of 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid typically involves several key steps:
4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid has several applications:
Several compounds share structural similarities with 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid, which can be compared based on their functional groups and applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid | Contains a methyl substitution at the amino group, enhancing solubility. | |
| 4-(((tert-Butoxycarbonyl)(methyl)(2-methylpropan-2-yl))amino)methyl)benzoic acid | Similar structure but includes additional methyl groups for steric hindrance. | |
| 4-(1-amino-2-(2-methylpropan-2-yloxy)-2-oxoethyl)benzoic acid | Features an oxo group contributing to different reactivity patterns. |
The uniqueness of 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid lies in its specific structural configuration that provides both stability and reactivity. The presence of the Boc-protected amino group allows for selective reactions, making it a valuable intermediate in synthesizing complex molecules that may not be achievable with similar compounds .
The synthesis of 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid relies heavily on the protection of amino groups using the tert-butoxycarbonyl protecting group, which serves as a cornerstone of modern organic synthesis [9] [14]. The tert-butoxycarbonyl group represents one of the most widely utilized carbamate protecting groups for amines due to its stability under neutral and basic conditions while remaining acid-labile [14].
Traditional protection strategies begin with the reaction of the starting amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or sodium bicarbonate [10]. The reaction typically proceeds under aqueous conditions or in mixed solvent systems such as tetrahydrofuran and water at room temperature to moderate heating conditions of 40 degrees Celsius [10] [14]. This methodology achieves high yields ranging from 75 to 90 percent and demonstrates excellent selectivity for primary and secondary amines .
The mechanism of tert-butoxycarbonyl protection involves nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butoxide [14]. This process results in the formation of a stable carbamate linkage that effectively masks the reactivity of the amino group throughout subsequent synthetic transformations [9] [13].
Deprotection of tert-butoxycarbonyl-protected amines employs acidic conditions, most commonly trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [10] [14]. The deprotection mechanism proceeds through protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine [14]. Alternative deprotection methods include treatment with trimethylsilyl iodide followed by methanol, which offers milder conditions for sensitive substrates [14].
The strategic implementation of protection-deprotection sequences allows for precise control over functional group reactivity in multi-step syntheses [11] [13]. In the context of 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid synthesis, the tert-butoxycarbonyl group prevents unwanted side reactions of the amino functionality while enabling selective manipulation of other reactive centers .
Carboxylic acid functionalization represents a critical aspect of the synthetic pathway toward 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid [37] [41]. Traditional approaches to carboxylic acid modification encompass various strategies including esterification, amidation, and direct coupling reactions [37].
The most straightforward approach involves direct esterification of the carboxylic acid functionality using alcohols under acidic conditions [41]. This methodology typically employs concentrated sulfuric acid or hydrochloric acid as catalysts with heating to promote the condensation reaction [37]. However, this approach may suffer from competing side reactions and requires careful control of reaction conditions to prevent decomposition of sensitive functional groups [41].
Alternative functionalization strategies utilize activated carboxylic acid derivatives such as acid chlorides or mixed anhydrides [37] [41]. The conversion of carboxylic acids to acid chlorides using reagents like thionyl chloride or oxalyl chloride provides highly reactive intermediates that readily undergo nucleophilic substitution reactions [41]. These activated species can subsequently react with alcohols, amines, or other nucleophiles under mild conditions to form the desired derivatives [37].
Advanced carboxylic acid functionalization techniques employ coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate amide bond formation . These reagents activate the carboxylic acid through the formation of reactive intermediates that undergo efficient coupling with amino compounds . The use of such coupling reagents has revolutionized peptide synthesis and continues to find application in the preparation of complex organic molecules .
The specific functionalization of benzoic acid derivatives requires consideration of the electron-withdrawing nature of the aromatic ring, which can influence the reactivity of the carboxyl group [37]. Substituted benzoic acids may exhibit altered reactivity patterns compared to aliphatic carboxylic acids, necessitating optimization of reaction conditions for each specific substrate [41].
Solid-phase synthesis has emerged as a transformative methodology for the preparation of complex organic molecules, including 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid derivatives [17] [18]. This approach involves the covalent attachment of starting materials to an insoluble polymer support, enabling the synthesis to proceed through a series of solution-phase reactions while the growing molecule remains tethered to the solid matrix [17].
The fundamental advantage of solid-phase synthesis lies in its ability to drive reactions to completion through the use of excess reagents in solution [17] [19]. Since the product remains bound to the solid support, unreacted reagents and by-products can be removed through simple filtration and washing procedures, eliminating the need for complex purification steps between synthetic transformations [18] [19].
Modern solid-phase synthesis techniques employ various polymer supports including polystyrene-based resins, polyethylene glycol-grafted supports, and controlled-pore glass matrices [19] [23]. The choice of solid support depends on the specific reaction requirements, including solvent compatibility, loading capacity, and cleavage conditions [19]. Polystyrene-based resins remain the most widely used supports due to their chemical stability and compatibility with a broad range of organic solvents [17] [23].
The implementation of solid-phase synthesis for amino acid derivatives requires careful consideration of linker chemistry and cleavage strategies [18] [19]. Acid-labile linkers are commonly employed for compounds containing tert-butoxycarbonyl protecting groups, as the final cleavage conditions can simultaneously remove both the protecting group and release the product from the solid support [18].
Automated solid-phase synthesis systems have greatly enhanced the efficiency and reproducibility of these methodologies [17] [20]. Computer-controlled synthesizers can perform repetitive cycles of coupling, washing, and deprotection with minimal human intervention, enabling the preparation of compound libraries and reducing the potential for human error [20] [23].
The scalability of solid-phase synthesis presents both opportunities and challenges for industrial applications [20] [23]. While the methodology offers excellent control over reaction conditions and product purity, the cost of solid supports and the need for specialized equipment can limit its economic viability for large-scale production [23].
Microwave-assisted synthesis has revolutionized organic chemistry by providing rapid and efficient heating that significantly reduces reaction times while often improving yields and selectivity [21] [24]. This technology has found particular application in the synthesis of complex molecules such as 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid [24] [26].
The fundamental principle of microwave-assisted synthesis relies on the direct heating of polar molecules through dipolar polarization and ionic conduction mechanisms [26]. Unlike conventional heating methods that transfer heat from external sources, microwave irradiation generates heat directly within the reaction mixture, leading to rapid and uniform temperature increases [24] [26].
Optimization of microwave-assisted synthetic procedures requires careful consideration of multiple parameters including temperature, time, power level, and solvent selection [25] [27]. Temperature optimization typically involves screening ranges from 80 to 150 degrees Celsius, with optimal conditions often found around 120 degrees Celsius for tert-butoxycarbonyl protection reactions [25]. Reaction times are dramatically reduced compared to conventional heating, with most transformations completing within 5 to 30 minutes [24] [26].
Power level optimization plays a crucial role in preventing overheating and decomposition of sensitive substrates [25] [29]. Moderate power levels of 150 to 200 watts often provide the best balance between reaction efficiency and product quality [25]. The heating rate can be controlled to prevent the formation of hot spots that might lead to localized decomposition [29].
Solvent selection for microwave-assisted synthesis requires consideration of dielectric properties and coupling efficiency with microwave radiation [26] [29]. Polar solvents such as dimethylformamide, tetrahydrofuran, and water demonstrate excellent microwave absorption and heating efficiency [26]. Mixed solvent systems, particularly tetrahydrofuran-water mixtures, often provide optimal conditions for tert-butoxycarbonyl protection reactions [25].
The benefits of microwave-assisted synthesis extend beyond reduced reaction times to include improved yields, enhanced selectivity, and reduced energy consumption [24] [26]. These advantages have made microwave technology an increasingly popular choice for both research and industrial applications [21] [24].
Industrial-scale production of 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid faces numerous technical, economic, and regulatory challenges that must be carefully addressed to ensure successful commercialization [22] [28]. These challenges span multiple aspects of the manufacturing process from raw material procurement to final product quality control [39].
Raw material supply represents one of the most significant challenges in industrial production [38] [39]. The synthesis relies heavily on di-tert-butyl dicarbonate, which exhibits significant price volatility due to its dependence on petrochemical feedstocks [38]. Crude oil price fluctuations directly impact the cost of this key reagent, creating uncertainty in manufacturing economics [38]. Sourcing consistency becomes critical as multiple suppliers may be required to ensure continuous production, but variations in reagent quality can affect process performance and product specifications [39].
Process scale-up from laboratory to industrial scale presents formidable technical challenges [22] [39]. Heat transfer limitations become pronounced in large-scale reactors, where maintaining uniform temperature distribution becomes increasingly difficult [22] [39]. Mixing efficiency decreases as vessel size increases, potentially leading to incomplete reactions or formation of by-products [39]. The pseudo-dilution effects that benefit small-scale reactions may be lost at industrial scale, requiring process modifications to maintain reaction efficiency [22].
Quality control requirements intensify significantly at industrial scale [39]. Batch-to-batch consistency becomes critical for regulatory compliance and customer satisfaction [39]. Impurity control requires sophisticated analytical methods and in-line monitoring systems to ensure product specifications are met consistently [39]. Statistical process control methodologies must be implemented to identify and correct deviations before they affect product quality [39].
Environmental compliance adds another layer of complexity to industrial production [15] [22]. Waste disposal regulations require comprehensive treatment systems for organic solvents and chemical by-products [22]. Emission control systems must be designed to capture and treat volatile organic compounds released during production [15]. The implementation of green chemistry principles, while environmentally beneficial, often requires significant process modifications and capital investment [22].
Cost management represents an ongoing challenge throughout the production lifecycle [22] [39]. High reagent costs, particularly for specialized protecting group reagents, can significantly impact manufacturing economics [39]. Process intensification strategies, including the implementation of continuous flow technologies, offer potential solutions but require substantial capital investment [22] [28]. Catalyst recycling and recovery systems can reduce operating costs but add complexity to the overall process [22].
Equipment requirements for industrial production present both technical and economic challenges [39]. Specialized reactors capable of handling corrosive reagents and maintaining precise temperature control are essential but expensive [39]. Maintenance costs for complex equipment can be substantial, requiring dedicated technical expertise and spare parts inventory [39]. Modular design approaches and preventive maintenance programs can help mitigate these challenges but require careful planning and implementation [39].
Regulatory approval processes add significant time and cost to industrial development programs [39] [31]. Food and Drug Administration and European Medicines Agency approval requirements demand extensive documentation of manufacturing processes, quality control procedures, and product specifications [39]. Quality by Design principles must be integrated throughout the development process to demonstrate process understanding and control [39]. Early engagement with regulatory authorities can help identify potential issues and streamline the approval process [39].
The pharmaceutical industry has increasingly adopted continuous flow chemistry as a solution to many of these industrial challenges [28] [31]. Flow chemistry offers improved process control, enhanced safety profiles, and reduced development timelines compared to traditional batch processing [28]. Companies including Pfizer, BASF, Roche, and Novartis have successfully implemented continuous flow technologies in their manufacturing operations, demonstrating the viability of this approach for industrial-scale production [28].
| Synthetic Method | Key Reagents | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Traditional BOC Protection | Di-tert-butyl dicarbonate, Sodium bicarbonate | THF/Water, RT-40°C, 2-24h | 75-90 | Mild conditions, High selectivity | Long reaction times, Excess reagent |
| Mitsunobu-Based Approach | DEAD, Triphenylphosphine, Phthalimide | THF, 0°C-RT, 6-12h | 65-80 | Good yields, Versatile | Toxic reagents, Purification issues |
| Solid-Phase Synthesis | Polymer-bound reagents, Automated synthesis | Automated, RT-60°C, Variable | 70-85 | Automated, High throughput | Equipment dependent, Limited scope |
| Microwave-Assisted Synthesis | BOC₂O, Base, Microwave irradiation | 80-120°C, 5-30 min | 80-95 | Fast reaction, Energy efficient | Special equipment, Scale limitations |
| Flow Chemistry Approach | Continuous flow reactors, Automated systems | RT-100°C, Continuous | 85-95 | Continuous process, Scalable | Complex setup, High initial cost |
| Challenge Category | Specific Issues | Impact Level | Mitigation Strategies |
|---|---|---|---|
| Raw Material Supply | BOC₂O price volatility, Sourcing consistency | High | Multiple suppliers, Long-term contracts |
| Process Scale-Up | Heat transfer limitations, Mixing efficiency | Very High | Pilot plant studies, Process modeling |
| Quality Control | Impurity control, Batch consistency | High | In-line monitoring, Statistical control |
| Environmental Compliance | Waste disposal, Emission control | Medium | Green chemistry approaches, Treatment systems |
| Cost Management | High reagent costs, Process optimization | High | Process intensification, Catalyst recycling |
| Equipment Requirements | Specialized reactors, Maintenance costs | Medium | Modular design, Preventive maintenance |
| Regulatory Approval | FDA/EMA approval, Documentation requirements | Very High | Early engagement, Quality by Design |
| Parameter | Typical Range | Optimal Conditions | Effects on Yield |
|---|---|---|---|
| Temperature | 80-150°C | 120°C | Higher temp increases yield up to optimum |
| Time | 5-60 minutes | 15-30 minutes | Longer time may cause decomposition |
| Power | 50-300 W | 150-200 W | Moderate power prevents overheating |
| Solvent | THF, DMF, Acetonitrile | THF/Water (4:1) | Polar solvents improve efficiency |
| Concentration | 0.1-0.5 M | 0.2-0.3 M | Lower conc. reduces side reactions |
| Pressure | 1-20 bar | 5-10 bar | Controlled pressure prevents boiling |
| Heating Rate | 2-10°C/min | 5°C/min | Controlled rate prevents hot spots |